molecular formula C70H112N18O28 B1262482 GIAGFK(GalO)GEQGPKGET

GIAGFK(GalO)GEQGPKGET

Cat. No.: B1262482
M. Wt: 1653.7 g/mol
InChI Key: KHJYKJGDCZJYGX-ZOHMYHBWSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

GIAGFK(GalO)GEQGPKGET is a modified peptide derived from the collagen type II (COL2) sequence (residues 259–273) with a galactosylated hydroxylysine (Gal-Hyl) substitution at position 263. This modification replaces the native lysine (K) with a hydroxylysine residue bearing a galactose (Gal) moiety via an enzymatic process involving galactose oxidase (GalO) . The peptide’s primary structure is GIAGFK[Gal-Hyl]GEQGPKGEP, where the GalO modification introduces a glycan group critical for antigen recognition and immune modulation.

This peptide is designed for therapeutic applications targeting antigen-specific T cells. The GalO-mediated galactosylation enhances its ability to bind to major histocompatibility complex (MHC) molecules, facilitating immune tolerance in autoimmune conditions like rheumatoid arthritis . The modification process involves enzymatic oxidation of the terminal galactose residue, enabling selective conjugation with probes such as aminooxy-biotin (AO-biotin) for diagnostic or therapeutic tracking .

Properties

Molecular Formula

C70H112N18O28

Molecular Weight

1653.7 g/mol

IUPAC Name

(4S)-4-[[2-[[(2S,5R)-6-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S,3S)-2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]propanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-5-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoyl]amino]acetyl]amino]-5-[[(2S)-5-amino-1-[[2-[(2S)-2-[[(2S)-6-amino-1-[[2-[[(2S)-4-carboxy-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-1,5-dioxopentan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C70H112N18O28/c1-5-34(2)55(86-48(92)28-73)68(112)79-35(3)60(104)75-29-51(95)82-44(26-37-12-7-6-8-13-37)66(110)84-40(17-16-38(27-72)115-70-59(103)58(102)57(101)46(33-89)116-70)62(106)77-31-49(93)80-42(19-22-53(97)98)64(108)83-41(18-21-47(74)91)63(107)78-32-52(96)88-25-11-15-45(88)67(111)85-39(14-9-10-24-71)61(105)76-30-50(94)81-43(20-23-54(99)100)65(109)87-56(36(4)90)69(113)114/h6-8,12-13,34-36,38-46,55-59,70,89-90,101-103H,5,9-11,14-33,71-73H2,1-4H3,(H2,74,91)(H,75,104)(H,76,105)(H,77,106)(H,78,107)(H,79,112)(H,80,93)(H,81,94)(H,82,95)(H,83,108)(H,84,110)(H,85,111)(H,86,92)(H,87,109)(H,97,98)(H,99,100)(H,113,114)/t34-,35-,36+,38+,39-,40-,41-,42-,43-,44-,45-,46+,55-,56-,57-,58-,59+,70+/m0/s1

InChI Key

KHJYKJGDCZJYGX-ZOHMYHBWSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC[C@H](CN)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)NCC(=O)N3CCC[C@H]3C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)CN

Canonical SMILES

CCC(C)C(C(=O)NC(C)C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCC(CN)OC2C(C(C(C(O2)CO)O)O)O)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NCC(=O)N3CCCC3C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)O)NC(=O)CN

Origin of Product

United States

Comparison with Similar Compounds

Research Findings and Implications

  • Immune Modulation : this compound suppresses collagen-induced arthritis in murine models by promoting regulatory T cell responses .
  • Enzyme Specificity : GalO selectively oxidizes terminal galactose/hexose residues, enabling precise labeling without off-target effects .
  • Comparative Limitations : Unlike broader glycosylation tools (e.g., PNGase F), GalO’s narrow substrate range limits its application to galactose-containing compounds .

Data Tables

Table 1: Structural Comparison of COL2 Peptides

Residue Position GIAGFKGEQGPKGEP This compound
264 Lysine (K) Gal-Hyl

Table 2: Functional Outcomes of Glycopeptide Modifications

Compound Modification Biological Impact
This compound Gal-Hyl Enhanced T cell tolerance
PEB3-GalO-Biotin GalNAc-Biotin Pathogen detection in C. jejuni

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.